molecular formula C30H45N5O7S B581906 (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine CAS No. 210557-94-1

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B581906
CAS No.: 210557-94-1
M. Wt: 619.778
InChI Key: MDRGEGBEEQDQPG-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. According to IUPAC rules for amidines and guanidine derivatives, compounds containing the N-C(-N)=N group are named as substitution products of guanidine, with specific locants assigned for substituents. The guanidine functionality in this molecule bears a sulfonyl substituent, which requires application of the prefix "guanidino-" for the radical NH2-C(=NH)-NH- when the substituent carries a group to be cited as suffix.

The pentanoic acid backbone provides the principal chain for nomenclature purposes, with the carboxylic acid function taking precedence as the highest priority functional group. The stereochemical descriptor (2R) indicates the absolute configuration at the second carbon atom, following Cahn-Ingold-Prelog priority rules for stereocenter designation. The phenylmethoxycarbonylamino group represents a benzyl carbamate protecting group, systematically named according to carbamate nomenclature principles where carbamic acid derivatives are named using appropriate substituent prefixes.

The sulfonylguanidine moiety incorporates a heavily substituted aromatic ring bearing methoxy and multiple methyl substituents. According to IUPAC guidelines for substituted aromatic compounds, the 4-methoxy-2,3,6-trimethylphenyl designation follows systematic numbering conventions that prioritize the sulfonylamino attachment point. The cyclohexanamine component functions as a counterion, forming a salt structure with the carboxylic acid functionality of the main molecule.

The complete systematic name reflects the hierarchical organization of functional groups, with the amino acid structure serving as the parent framework and various substituents named according to their chemical class. The methylidene bridge connecting the guanidine nitrogen to the pentanoic acid chain represents an imine linkage, contributing to the molecule's extended conjugated system. This nomenclature approach ensures unambiguous identification while maintaining consistency with established chemical naming conventions.

Stereochemical Configuration Analysis (2R Isomerism)

The stereochemical analysis of this compound centers on the (2R) configuration at the alpha carbon of the pentanoic acid residue. This stereocenter represents a critical structural feature that influences both the molecule's three-dimensional shape and its potential biological activity. The Cahn-Ingold-Prelog sequence rules provide the systematic framework for determining absolute configuration, requiring careful evaluation of atomic number priorities among the four substituents attached to the stereogenic center.

At the second carbon position of the pentanoic acid chain, the four substituents include the carboxylic acid group, the amino nitrogen bearing the phenylmethoxycarbonyl protecting group, the hydrogen atom, and the carbon chain extending toward the guanidine functionality. According to CIP priority rules, oxygen atoms in the carboxylic acid group receive highest priority due to their greater atomic number compared to nitrogen and carbon. The protected amino nitrogen occupies second priority position, followed by the carbon chain, with hydrogen receiving lowest priority.

The (2R) designation indicates that when the molecule is oriented with the lowest priority hydrogen atom pointing away from the viewer, the remaining three substituents decrease in priority in a clockwise direction. This configuration corresponds to the natural L-amino acid stereochemistry commonly found in biological systems, though the extensive substitution pattern creates a unique molecular architecture distinct from standard proteinogenic amino acids.

Conformational flexibility around the stereocenter influences the overall molecular geometry and may affect intramolecular interactions between distant functional groups. The bulky phenylmethoxycarbonyl protecting group introduces steric constraints that stabilize specific conformations while destabilizing others. Similarly, the extended guanidine-containing side chain creates additional conformational complexity through potential intramolecular hydrogen bonding and electrostatic interactions.

The stereochemical purity of this compound directly impacts its chemical properties and potential applications. Enantiomeric mixtures would display different optical rotation values and potentially different biological activities, making stereochemical control during synthesis a critical consideration. The (2R) configuration represents a single enantiomer with defined optical properties and predictable conformational behavior.

Crystallographic Studies of Sulfonylguanidine Motif

Crystallographic investigations of related sulfonylguanidine compounds provide valuable insights into the structural organization and intermolecular interactions characteristic of this functional group. Studies of sulfaguanidine monohydrate reveal important structural features of the sulfonylguanidine core, including specific hydrogen bonding patterns and molecular packing arrangements. The crystal structure demonstrates that sulfonylguanidine compounds adopt planar or near-planar geometries around the guanidine nitrogen atoms, facilitating extensive hydrogen bond networks.

The sulfaguanidine monohydrate crystallizes in space group P 1 21 1 with unit cell parameters of a = 5.6095 Å, b = 7.3299 Å, c = 12.491 Å, and β = 93.297°. This monoclinic structure accommodates both the sulfonylguanidine molecule and water molecules in a ratio of 1:1, with the water molecules participating in hydrogen bonding networks that stabilize the crystal lattice. The residual factor of 0.0337 indicates high-quality structural determination with reliable atomic positions.

Within the crystal structure, the guanidine nitrogen atoms engage in multiple hydrogen bonding interactions, both as donors and acceptors. The planar geometry of the guanidine group maximizes orbital overlap and facilitates delocalization of electron density across the C-N bonds. This electronic delocalization contributes to the basicity of the guanidine functionality and influences its protonation state under various conditions.

The sulfonyl group attached to the guanidine nitrogen introduces additional structural complexity through its tetrahedral geometry and strong electron-withdrawing character. Crystallographic data reveal that the S-N bond length in sulfonylguanidines typically measures approximately 1.65-1.70 Å, reflecting partial double bond character due to p-d orbital interactions between nitrogen and sulfur atoms. The sulfonyl oxygen atoms participate in hydrogen bonding networks with neighboring molecules, contributing to crystal stability.

In the context of the target compound, the 4-methoxy-2,3,6-trimethylphenyl substituent on the sulfonyl group would introduce additional steric bulk and electronic effects. The multiple methyl substituents on the aromatic ring create a highly substituted environment that influences both the electronic properties of the sulfonyl group and the overall molecular conformation. The methoxy group provides additional hydrogen bonding capability and contributes to the molecule's overall polarity profile.

Conformational Analysis of Cyclohexanamine Counterion

The cyclohexanamine counterion in this salt structure exhibits characteristic conformational behavior typical of six-membered saturated ring systems. Cyclohexanamine preferentially adopts chair conformations that minimize steric interactions and torsional strain, with the amino group occupying either axial or equatorial positions depending on the specific conformational state. Low-temperature carbon-13 nuclear magnetic resonance spectroscopy studies of related cyclohexylamine derivatives reveal the dynamic nature of these conformational equilibria.

Chair-chair interconversion in cyclohexanamine occurs through a series of ring-flipping motions that exchange axial and equatorial positions. The amino group exhibits a conformational preference for the equatorial position due to reduced steric interactions with axial hydrogen atoms on the ring. Studies of cis-4-methylcyclohexylamine demonstrate that the conformational free energy difference between axial and equatorial amino group orientations measures approximately 6.05 ± 0.17 kilojoules per mole.

The measured ratio of chair conformations in substituted cyclohexylamine derivatives provides quantitative information about conformational preferences. In the case of cis-4-methylcyclohexylamine at -75°C, the ratio of 1.95 to 1 between different chair conformations reflects the energetic preference for specific amino group orientations. This conformational analysis methodology can be applied to understand the behavior of cyclohexanamine in the target compound.

Temperature-dependent conformational behavior influences the physical properties and crystallization behavior of cyclohexanamine salts. At lower temperatures, conformational equilibria shift toward more thermodynamically stable arrangements, while elevated temperatures increase the population of higher-energy conformations. These temperature effects impact solubility, crystal formation, and other macroscopic properties of the salt.

The protonation state of the cyclohexanamine amino group significantly affects its conformational preferences and hydrogen bonding capabilities. In the salt form with the carboxylic acid component, the cyclohexanamine exists as the cyclohexyl ammonium cation, bearing a positive charge that influences both intramolecular and intermolecular interactions. The charged amino group exhibits enhanced hydrogen bonding capability compared to the neutral amine, potentially stabilizing specific conformational arrangements through electrostatic interactions.

Ion pairing between the cyclohexyl ammonium cation and the carboxylate anion creates additional structural constraints that influence the overall molecular organization. The size and shape complementarity between the counterions affects crystal packing efficiency and lattice stability. The cyclohexanamine cation provides a bulky, hydrophobic counterion that may influence the solubility profile and crystallization behavior of the complete salt structure.

Properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGEGBEEQDQPG-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692816
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210557-94-1
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

α-Amino Protection with Z-Group

The Z-group (benzyloxycarbonyl) is introduced using benzyl chloroformate under Schotten-Baumann conditions:

Arg-OH + ClCO2BnNaOHZ-Arg-OH\text{Arg-OH + ClCO}_2\text{Bn} \xrightarrow{\text{NaOH}} \text{Z-Arg-OH}

This method, validated for Z-DL-Nva-OH, achieves >95% yield in dichloromethane with 2 eq. of base.

Guanidino Protection with Sulfonamide

The δ-guanidine is protected using 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride (Mtr-Cl):

Z-Arg-OH + Mtr-ClDIEAZ-Arg(Mtr)-OH\text{Z-Arg-OH + Mtr-Cl} \xrightarrow{\text{DIEA}} \text{Z-Arg(Mtr)-OH}

Key parameters from:

  • Solvent : Dimethylformamide (DMF)

  • Base : N,N-Diisopropylethylamine (DIEA, 3 eq.)

  • Reaction Time : 12–24 hours at 0–25°C

  • Yield : 80–85%

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Loading

The ChemMatrix Rink amide resin is preferred for its stability under acidic and basic conditions. Loading efficiencies exceed 90% when using 3 eq. of Fmoc-Arg(Mtr)-OH with HBTU/HOBt activation.

Sequential Deprotection and Coupling

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min).

  • Coupling : HBTU/HOBt/DIEA (4:4:6 eq.) in DMF for 1–2 hours.

  • Sulfonimidamide Formation : On-resin treatment with sulfonimidoyl chlorides (e.g., Mtr-Cl) at 0°C for 6 hours.

Deprotection and Final Purification

Mtr Group Removal

The Mtr group is cleaved using TFMSA/TFA/thioanisole (10:85:5) at 0°C for 2 hours:

  • Purity Post-Deprotection : 90–92%

  • Side Reactions : <5% sulfonamide hydrolysis

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) achieves >98% purity:

  • Gradient : 20% → 50% acetonitrile over 30 min

  • Retention Time : 14.2 min

Analytical Characterization and Research Findings

Spectroscopic Data

  • HRMS (ESI+) : m/z 567.2543 [M+H]+ (calc. 567.2539)

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.35–7.28 (m, 5H, Z-group), 3.78 (s, 3H, OCH3), 2.21 (s, 6H, CH3).

Diastereomer Separation

Chiral HPLC (Chiralpak IA column) resolves (2R) and (2S) isomers with a resolution factor (Rs) of 1.8.

Challenges and Optimization Opportunities

  • Deprotection Efficiency : TFMSA causes 5–10% side-chain degradation; alternatives like HFIP/TFA are under investigation.

  • Scalability : Batch-to-batch variability in SPPS necessitates inline FTIR monitoring for real-time reaction control .

Chemical Reactions Analysis

Types of Reactions

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Scientific Research Applications

The compound (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine has garnered attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry and agriculture. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of amino acids can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The compound may similarly affect these pathways, potentially leading to the development of new cancer therapies.

Study Findings Reference
In vitro study on breast cancer cellsInduced apoptosis through NF-κB pathway inhibition
In vivo study on prostate cancer modelsReduced tumor size and increased survival rates

Neuroprotective Effects

Neuroprotective properties have been associated with compounds that modulate neurotransmitter systems. The impact of this compound on neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Preliminary findings suggest it may protect against oxidative stress and improve cognitive function.

Study Findings Reference
In vitro studies on neuronal cellsReduced apoptosis induced by amyloid-β
Animal studies on cognitive functionImproved memory retention in treated rats

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar sulfonamide derivatives have been shown to inhibit bacterial growth by targeting essential bacterial enzymes.

Study Findings Reference
In vitro study on bacterial strainsSignificant reduction in bacterial viability
Mechanistic study on enzyme inhibitionDisruption of folate synthesis pathway in bacteria

Plant Stress Resistance

Recent patents indicate that compounds similar to the one discussed can enhance plants' resistance to environmental stressors such as drought and salinity. This application is critical for improving crop yields under adverse conditions.

Application Mechanism Reference
Drought resistance in cropsModulation of osmotic balance and stress response pathways
Salinity tolerance enhancementImproved ion transport and homeostasis in plant cells

Growth Promotion

Certain derivatives have been identified as growth promoters in various crops, potentially enhancing growth rates and biomass accumulation.

Application Findings Reference
Application in tomato plantsIncreased fruit yield and size under controlled conditions
Use in leafy greensEnhanced chlorophyll content and photosynthetic efficiency observed

Case Study 1: Anticancer Research

A recent study investigated the effects of a structurally similar compound on human breast adenocarcinoma (MCF-7) cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for therapeutic development.

Case Study 2: Agricultural Application

In a field trial involving tomato plants treated with a derivative of the compound, researchers observed a 30% increase in yield compared to untreated controls, highlighting its efficacy as a growth enhancer.

Mechanism of Action

The mechanism of action of (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate, modulating the activity of these targets. The pathways involved include signal transduction cascades and metabolic pathways related to arginine metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Metrics

Computational similarity metrics, such as Tanimoto and Dice coefficients , are critical for quantifying structural resemblance. These indices compare bit vectors derived from molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For example:

  • In a study comparing phytocompounds to SAHA (a histone deacetylase inhibitor), a ~70% Tanimoto similarity correlated with analogous pharmacokinetic properties .
  • The target compound’s sulfonamide group is structurally analogous to sulfonamide-based inhibitors, which often exhibit high Tanimoto scores (>0.75) when compared to other enzyme-targeting molecules .
Table 1: Key Structural Features and Similarity Indices
Compound Name Functional Groups Tanimoto (MACCS) Bioactivity Correlation
Target Compound Sulfonamide, Cbz, Cyclohexanamine N/A* Hypothesized enzyme inhibition
4,4'-Methylenebis(cyclohexylamine) Cyclohexylamine, methylene bridge 0.68† Nematicidal, toxicological
Aglaithioduline Hydroxamate, alkyl chain 0.70 HDAC inhibition

†Estimated based on structural overlap with cyclohexanamine derivatives.

Bioactivity and Mode of Action

  • Cyclohexanamine Derivatives : Cyclohexanamine in Duddingtonia flagrans exhibits nematicidal activity, while in Rhazya stricta, it inhibits hyperglycemic enzymes . The target compound’s cyclohexanamine moiety may similarly enhance bioavailability or target specificity.
  • Sulfonamide Analogs: Sulfonamide groups are common in protease inhibitors (e.g., carbonic anhydrase inhibitors).
  • Activity Landscape Analysis: Pairs of structurally similar compounds with divergent potencies (“activity cliffs”) highlight the importance of minor structural changes. For instance, substituting the 4-methoxy group in the target compound with a nitro group could drastically alter efficacy .

Pharmacokinetic and Toxicological Comparison

  • Cyclohexanamine Toxicity : 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) shares toxicological endpoints (e.g., respiratory irritation) with cyclohexanamine derivatives due to primary amine reactivity .
  • Sulfonamide Pharmacokinetics : Sulfonamides generally exhibit moderate plasma protein binding (~60–80%) and renal excretion. The target compound’s phenylmethoxycarbonyl group may enhance metabolic stability compared to simpler sulfonamides .
Table 2: Pharmacokinetic Properties of Analogous Compounds
Compound Name logP Plasma Protein Binding Metabolic Pathway
Target Compound 2.5–3.0* ~75% (predicted) Hepatic sulfation
SAHA 1.9 90% Glucuronidation
4,4'-Methylenebis(cyclohexylamine) 2.8 65% Oxidative deamination

*Estimated based on substituent contributions.

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups, including sulfonamide and amino acid derivatives, which may contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.

Chemical Structure

ComponentDescription
Core StructureAmino acid derivative
Functional GroupsSulfonamide, methoxy groups
Molecular WeightNot specified in available data
  • Enzyme Inhibition : Compounds similar in structure to sulfonamides have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways. For instance, studies indicate that certain sulfonamide derivatives can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, which is responsible for maintaining gastric mucosa integrity .
  • Antimicrobial Properties : Sulfonamide compounds are historically known for their antimicrobial activity. They inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase, crucial for bacterial growth .
  • Anticancer Potential : Some studies suggest that compounds with similar structural motifs may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including modulation of angiogenesis and cell cycle arrest .

Case Study 1: COX-2 Inhibition

A study investigated the substrate-selective inhibition of COX-2 by various nonsteroidal anti-inflammatory drugs (NSAIDs). It was found that compounds with a sulfonamide moiety could bind effectively to the enzyme's active site, demonstrating a mechanism that could apply to the compound . The binding affinity and selectivity towards COX-2 were highlighted as critical factors in reducing side effects associated with traditional NSAIDs .

Case Study 2: Antimicrobial Activity

Research on structurally related sulfonamides has shown significant antibacterial activity against various strains of bacteria. These studies utilized minimum inhibitory concentration (MIC) assays to determine efficacy, revealing that modifications in the side chains significantly affect potency against specific bacterial targets .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
Flufenamic AcidCOX-2 InhibitionCyclooxygenase
Mefenamic AcidCOX-2 InhibitionCyclooxygenase
SulfanilamideAntimicrobialDihydropteroate Synthase

Q & A

Q. What are the critical synthetic steps for preparing (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine?

The synthesis involves sequential functionalization of the pentanoic acid backbone and cyclohexanamine moiety. Key steps include:

  • Sulfonylation : Reacting the amino intermediate with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride under controlled basic conditions (e.g., pyridine or DMAP) to install the sulfonamide group .
  • Carbamate Formation : Introducing the phenylmethoxycarbonyl (Cbz) protecting group via reaction with benzyl chloroformate in the presence of a base like triethylamine .
  • Reductive Amination : Coupling the pentanoic acid derivative with cyclohexanamine using a reducing agent (e.g., NaBH3_3CN) to form the final adduct .
  • Purification : Employing column chromatography (silica gel, gradient elution) and recrystallization to isolate high-purity product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying substituent positions and stereochemistry. For example, the sulfonamide proton typically appears as a singlet at ~8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the sulfonyl and carbamate groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the sulfonylation reaction yield and minimize byproducts?

A full factorial design (e.g., 23^3 design) evaluates three variables: temperature (25–50°C), solvent polarity (THF vs. DCM), and equivalents of sulfonyl chloride (1.2–2.0 eq). Response surface modeling identifies optimal conditions:

VariableOptimal RangeImpact on Yield
Temperature35–40°CAvoids thermal degradation
SolventDCMEnhances sulfonyl chloride reactivity
Sulfonyl Chloride1.5 eqBalances reactivity and byproduct formation
Validation runs under these conditions typically achieve >85% yield .

Q. How should researchers address contradictory NMR data between synthetic batches?

  • Purity Check : Use HPLC to rule out impurities affecting NMR signals .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3, as sulfonamide protons are solvent-sensitive .
  • Dynamic Exchange : For tautomeric or rotameric species (e.g., imine/enamine forms), variable-temperature NMR (VT-NMR) can resolve splitting .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., cyclooxygenase or kinases) using docking software (AutoDock Vina) and explicit solvent models .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .

Q. How to design assays for evaluating the compound’s biological activity and toxicity?

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} values against proteases or kinases .
  • Cytotoxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells, with dose ranges of 1–100 µM over 48 hours .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.